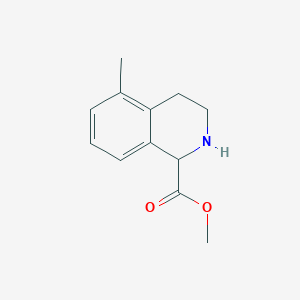

Methyl 5-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylate

説明

Historical Context of Tetrahydroisoquinoline Compounds

Tetrahydroisoquinolines (THIQs) have been studied since the early 20th century, with their natural counterparts identified in plants such as Papaver somniferum (opium poppy) and Berberis vulgaris (barberry). The THIQ skeleton forms the backbone of alkaloids like morphine, codeine, and tubocurarine, which have been utilized for their analgesic and muscle-relaxant properties. The Pictet-Spengler reaction, discovered in 1911, became a cornerstone for synthesizing THIQs by condensing β-arylethylamines with aldehydes or ketones. Early pharmacological studies in the 1980s revealed THIQs’ broad therapeutic potential, including anti-inflammatory, antiviral, and antitumor activities. Synthetic derivatives like methyl 5-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylate emerged as tools to explore structure-activity relationships (SAR) while avoiding the complexity of natural alkaloid extraction.

Classification within Isoquinoline Alkaloids

Isoquinoline alkaloids are classified based on their core structures, biosynthesis pathways, and functional groups. This compound belongs to the benzylisoquinoline subgroup, characterized by a tetrahydroisoquinoline ring linked to a benzyl moiety. However, unlike natural benzylisoquinolines (e.g., reticuline or laudanosine), this compound is fully synthetic and lacks the hydroxyl or methoxy groups typical of plant-derived analogs.

Table 1: Structural Comparison with Natural THIQ Alkaloids

| Compound | Core Structure | Substituents | Natural/Synthetic Origin |

|---|---|---|---|

| Morphine | THIQ + furan ring | 3-OH, 6-OH, 17-methyl | Natural (P. somniferum) |

| Reticuline | Benzyl-THIQ | 3-OH, 4-OMe, 6-OMe | Natural (Biosynthetic) |

| Methyl 5-methyl-THIQ-1-carboxylate | THIQ | 5-Me, 1-COOMe | Synthetic |

The absence of oxygenated substituents in this derivative simplifies its synthetic accessibility while enabling modular functionalization for drug development.

Significance in Organic Chemistry Research

This compound serves as a key intermediate in medicinal chemistry due to its:

- Synthetic Versatility : The carboxylate ester at the 1-position allows for hydrolysis to carboxylic acids or conversion to amides, facilitating SAR studies.

- Conformational Rigidity : The THIQ core restricts rotational freedom, enhancing binding specificity to biological targets.

- Scalable Synthesis : Modern routes employ the Pictet-Spengler reaction with methyl glyoxylate and 5-methylphenethylamine precursors, achieving high yields under mild conditions.

Recent Advances :

- Biocatalytic Routes : Engineered imine reductases (IREDs) and N-methyltransferases (NMTs) enable enantioselective synthesis of THIQ derivatives, though this compound remains primarily synthesized via classical methods.

- Applications in Drug Discovery : THIQ derivatives are explored as CXCR4 antagonists (HIV entry inhibitors), PPARγ agonists (antidiabetic agents), and kinase inhibitors.

Related Tetrahydroisoquinoline Derivatives

Several structurally analogous THIQs highlight the diversity and utility of this scaffold:

Table 2: Synthetic and Natural THIQ Derivatives

| Compound | Substituents | Biological Activity |

|---|---|---|

| Salsolidine | 6-OMe, 7-OMe | α2-Adrenergic receptor agonist |

| Tadalafil | 1,3-Dioxo substituents | PDE5 inhibitor (erectile dysfunction) |

| VC4249087 (Ambeed) | 5-Me, 1-COOMe | Intermediate for anticancer agents |

| Erysotramidine | Spirocyclic THIQ | Antiparasitic |

The methyl and carboxylate groups in methyl 5-methyl-THIQ-1-carboxylate provide a balance of lipophilicity and water solubility, making it a versatile precursor for further derivatization.

特性

IUPAC Name |

methyl 5-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-8-4-3-5-10-9(8)6-7-13-11(10)12(14)15-2/h3-5,11,13H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQNWOQPSYMXCDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CCNC(C2=CC=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of Methyl 5-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylate typically involves the Pictet-Spengler reaction, where a phenylethylamine derivative reacts with an aldehyde in the presence of an acid catalyst . The reaction conditions often include the use of hydrochloric acid or other strong acids at elevated temperatures . Industrial production methods may involve optimizing these conditions to increase yield and purity, such as using continuous flow reactors or advanced purification techniques .

化学反応の分析

Methyl 5-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents . The major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

Medicinal Chemistry

Methyl 5-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylate has been investigated for its potential therapeutic effects:

- Neuropharmacology : The compound exhibits monoamine oxidase (MAO) inhibitory activity, which can lead to increased levels of neurotransmitters such as dopamine and serotonin. This property suggests applications in treating neurodegenerative diseases like Parkinson's disease and mood disorders .

- Oncology : Research indicates that derivatives of this compound show cytotoxic effects against various cancer cell lines. For example, studies have demonstrated significant inhibition of human oral squamous cell carcinoma growth .

The biological activities of this compound include:

- Enzyme Inhibition : The compound serves as an inhibitor for several enzymes involved in critical metabolic pathways. Its interaction with MAO is particularly noteworthy for developing antidepressants .

- Cytotoxic Effects : In vitro studies have shown that this compound can induce apoptosis in cancer cells by disrupting cellular proliferation pathways. This characteristic is essential for potential anticancer therapies .

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound is utilized as a building block for synthesizing complex organic molecules:

- Synthesis Routes : The synthesis typically involves multi-step reactions starting from simpler precursors using methods like Pomeranz–Fritsch cyclization .

Neuroprotective Effects

A study highlighted that this compound could protect neuronal cells from oxidative stress-induced apoptosis by modulating antioxidant enzyme activity .

Cancer Research

In vitro tests revealed that derivatives of this compound significantly inhibited the growth of human oral squamous cell carcinoma (OSCC), with specific compounds demonstrating tumor-specific cytotoxicity .

作用機序

The mechanism of action of Methyl 5-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylate involves its interaction with various molecular targets and pathways. It is known to modulate neurotransmitter function by interacting with dopamine receptors and inhibiting monoamine oxidase activity . This interaction helps in preventing neurotoxicity and protecting neuronal cells from damage .

類似化合物との比較

Comparison with Structurally Similar Compounds

However, comparisons can be inferred from structurally related compounds mentioned in the literature:

1-Methyl-4-phenyl-1,2,5,6-tetrahydropyridine (MPTP)

- Structure : A tetrahydropyridine derivative with a phenyl group at position 4 and a methyl group at position 1.

- Key Findings: MPTP is a neurotoxin linked to irreversible parkinsonism in humans via selective destruction of dopaminergic neurons in the substantia nigra. Its mechanism involves conversion to the toxic metabolite MPP+ by monoamine oxidase-B .

- However, this remains speculative without direct data.

3-(5-Methyl-1,3,4-oxadiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline (CAS: 1258639-40-5)

- Structure: A tetrahydroisoquinoline derivative substituted with a methyl-oxadiazole group at position 3.

- Key Features : This compound is cataloged for its physicochemical properties (e.g., molecular weight: 231.27 g/mol, CAS registry number: 1258639-40-5) but lacks reported biological activity in the provided sources .

- Contrast with Target Compound : The oxadiazole substituent in this analog introduces a heterocyclic moiety, which may enhance metabolic stability compared to the methyl ester group in the target compound.

Data Table: Structural and Functional Comparison

生物活性

Methyl 5-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylate (MMTHIQ) is a compound belonging to the tetrahydroisoquinoline class, which has garnered attention for its diverse biological activities. This article explores the biological activity of MMTHIQ, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Overview of Tetrahydroisoquinolines

Tetrahydroisoquinolines are known for their presence in various natural products and their potential therapeutic applications. They exhibit a range of biological activities, including neuroprotective effects and the ability to modulate neurotransmitter systems. MMTHIQ, as a derivative of this class, shares these properties and has been studied for its specific biological activities.

Target Enzymes

MMTHIQ primarily interacts with monoamine oxidase (MAO) A and B enzymes. By inhibiting these enzymes, MMTHIQ prevents the breakdown of critical neurotransmitters such as dopamine, norepinephrine, and serotonin. This inhibition leads to increased levels of these monoamines in the brain, which can have significant effects on mood and cognitive function.

Biochemical Pathways

The compound's action on the monoaminergic system is particularly relevant in the context of neurodegenerative disorders and mood disorders. Increased levels of neurotransmitters resulting from MAO inhibition can contribute to antidepressant-like effects observed in animal models.

Neuroprotective Properties

Research indicates that MMTHIQ may possess neuroprotective properties. For instance, studies have shown that derivatives of tetrahydroisoquinolines can protect neuronal cells from oxidative stress and apoptosis . The compound's ability to modulate neurotransmitter levels may also play a role in its neuroprotective effects.

Cytotoxicity Studies

A quantitative structure–activity relationship (QSAR) analysis performed on various tetrahydroisoquinoline derivatives indicated that certain structural features correlate with cytotoxicity against cancer cell lines. MMTHIQ's structural characteristics suggest potential antitumor activity; however, further studies are needed to establish its efficacy against specific cancer types .

Case Studies and Research Findings

Several studies have investigated the biological activity of MMTHIQ and related compounds:

- Antidepressant-Like Effects : In animal models, MMTHIQ demonstrated significant antidepressant-like effects through the modulation of serotonin and norepinephrine levels. This finding highlights its potential as a therapeutic agent for mood disorders.

- Cytotoxicity Against Cancer Cells : In vitro studies have shown that MMTHIQ exhibits cytotoxic effects against human oral squamous cell carcinoma lines. The compound's tumor specificity was evaluated using various chemical descriptors, revealing promising results for further development as an anticancer agent .

- Neuroprotective Effects : Research indicates that MMTHIQ can protect neuronal cells from oxidative damage. This property is particularly relevant for developing treatments for neurodegenerative diseases such as Parkinson's disease .

Research Applications

MMTHIQ has several potential applications in scientific research:

- Medicinal Chemistry : As a building block for synthesizing more complex organic molecules, MMTHIQ is valuable in drug discovery efforts targeting neurodegenerative diseases and mood disorders.

- Pharmacology : The compound is studied for its interactions with neurotransmitter receptors and enzymes, providing insights into its therapeutic potential.

- Cancer Research : Its cytotoxic properties make it a candidate for further investigation in cancer treatment strategies.

Q & A

Q. What are the common synthetic routes for Methyl 5-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylate?

The compound can be synthesized via the Pictet-Spengler reaction , where phenylethylamine derivatives react with aldehydes under acidic conditions to form the tetrahydroisoquinoline core . Alternatively, the Bischler-Napieralski reaction involves cyclization of β-phenylethylamine derivatives using dehydrating agents like POCl₃ or PCl₅ . For methyl ester formation, post-cyclization esterification with methyl chloroformate or transesterification is typically employed. Reaction optimization (e.g., temperature, solvent polarity) is critical to minimize byproducts like over-oxidized or dimerized species.

Q. Which analytical techniques are used for structural confirmation of this compound?

- NMR spectroscopy : and NMR resolve the tetrahydroisoquinoline scaffold, methyl ester, and substituent positions. For example, the methyl ester group typically appears as a singlet at ~3.6–3.8 ppm in NMR .

- X-ray crystallography : Used to confirm stereochemistry and substituent orientation, especially when ambiguous in NMR (e.g., distinguishing cis/trans isomers) .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, ensuring purity and correct functionalization .

Q. What are the recommended storage conditions to ensure compound stability?

Store under an inert atmosphere (argon or nitrogen) at 2–8°C to prevent hydrolysis of the ester group or oxidation of the tetrahydroisoquinoline ring . Lyophilized samples should be protected from light and moisture using desiccants.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Catalytic systems : Use Lewis acids like AlCl₃ or BF₃·Et₂O to enhance cyclization efficiency in Bischler-Napieralski reactions .

- Flow chemistry : Continuous flow reactors reduce reaction times and improve selectivity by maintaining precise temperature and mixing control .

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates, while acidic aqueous workups minimize side reactions .

Q. How do structural modifications (e.g., substituent position, ester vs. carboxylic acid) affect biological activity?

- Substituent position : The 5-methyl group may enhance lipophilicity and blood-brain barrier penetration, as seen in related tetrahydroisoquinolines with neuroactive properties .

- Ester vs. carboxylic acid : The methyl ester acts as a prodrug motif, improving bioavailability. Hydrolysis to the free carboxylic acid (e.g., via esterases) can modulate receptor binding, as observed in studies of similar isoquinoline derivatives .

- Methodological approach : Comparative SAR studies using in vitro assays (e.g., enzyme inhibition, cytotoxicity) paired with computational docking can quantify substituent effects .

Q. How can contradictory spectral or bioactivity data be resolved in structural analogs?

- Spectral contradictions : Use 2D NMR (COSY, NOESY) to resolve overlapping signals or confirm spatial proximity of substituents . For example, NOE correlations can distinguish between para- and meta-substituted analogs.

- Bioactivity variability : Validate results using orthogonal assays (e.g., SPR vs. fluorescence polarization for binding affinity) and control for batch-to-batch purity variations via HPLC-MS .

- Crystallographic validation : When NMR is inconclusive, X-ray diffraction provides unambiguous structural proof, as demonstrated in studies of methyl tetrahydroisoquinoline carboxylates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。